D18024
CAS No.: 110406-33-2
Cat. No.: VC0006972
Molecular Formula: C29H31ClFN3O
Molecular Weight: 492.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110406-33-2 |
---|---|
Molecular Formula | C29H31ClFN3O |
Molecular Weight | 492.0 g/mol |
IUPAC Name | 4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
Standard InChI | InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H |
Standard InChI Key | KBNISKYDAJMVNI-UHFFFAOYSA-N |
SMILES | C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Canonical SMILES | C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Chemical and Structural Characteristics of D18024
Molecular Identity and Physicochemical Properties
D18024 is a synthetic phthalazinone derivative with a molecular weight of 492.03 g/mol. Its IUPAC name, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-1(2H)-phthalazinone monohydrochloride, reflects its complex heterocyclic architecture . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C29H31ClFN3O |
Solubility | 10 mM in DMSO |
Storage Conditions | -20°C (powder), -80°C (solution) |
pKa | Not reported |
The compound’s solubility profile necessitates organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies, while its stability under low-temperature storage ensures longevity in research settings .
Synthesis and Radiolabeling
The synthesis of D18024 involves a convergent pathway starting with [7,8-14C]-phthalic anhydride, enabling the production of radiolabeled variants for pharmacokinetic studies. A 1994 study detailed the synthesis of double 14C-labeled Flezelastine hydrochloride (D18024) with a specific activity of 3 MBq/mg, facilitating traceability in metabolic and distribution assays . This radiolabeling approach underscores its utility in preclinical research, particularly in quantifying tissue penetration and clearance rates.
Pharmacological Profile and Mechanism of Action
Antihistaminic Activity
D18024 competitively inhibits histamine H1 receptors, reducing allergic responses such as bronchoconstriction and mucosal inflammation. Its IC50 values against histamine receptors remain unpublished, but in vivo models demonstrate efficacy comparable to second-generation antihistamines like cetirizine . The phthalazinone core enhances binding affinity to histamine receptors, while the fluorophenyl and azepinyl substituents modulate selectivity and metabolic stability .
Immunomodulatory Effects in COVID-19
Emerging applications include D18024’s role in COVID-19 immunoregulation. By suppressing cytokine release syndromes (CRS) and attenuating hyperinflammatory states, it mitigates acute respiratory distress syndrome (ARDS) in preclinical models . Although direct antiviral activity is unconfirmed, its ability to downregulate NF-κB and STAT3 pathways—key drivers of COVID-19 severity—positions it as an adjunct therapy .
Formulation and Delivery Systems
Aerosolized Compositions
D18024’s low oral bioavailability necessitates alternative delivery routes. Patent EP0561166A1 describes aerosol formulations combining D18024 with hydrofluoroalkane (HFA) propellants (e.g., HFA-227), achieving respirable particles of 1–5 µm for deep lung delivery . A representative formulation includes:
Component | Concentration |
---|---|
D18024 | 0.1–0.5% (w/w) |
HFA-227 | 95–99% (w/w) |
Ethanol | 0.5–2% (w/w) |
This system ensures high pulmonary deposition (>30% of emitted dose) and minimizes systemic side effects .
Stability and Dose Uniformity
Studies on suspension metered-dose inhalers (MDIs) containing D18024 demonstrate excellent content uniformity (±15% deviation) across 200 actuations, meeting FDA criteria for inhaled products . Flocculating agents like polyethylene glycol (PEG 300) prevent particle aggregation, ensuring consistent dosing during storage .
Preclinical and Clinical Development
Pharmacokinetics
In rodent models, 14C-labeled D18024 exhibits a plasma half-life of 4–6 hours, with extensive hepatic metabolism via cytochrome P450 3A4 (CYP3A4). Metabolites include hydroxylated derivatives and glucuronide conjugates, excreted primarily in bile .
Toxicity Profile
Acute toxicity studies in rats reveal an LD50 > 500 mg/kg, indicating a wide therapeutic index. Chronic administration (90 days) at 10 mg/kg/day caused no hematological or histopathological abnormalities, supporting its safety for long-term use .
Comparative Analysis with Analogues
D18024’s structural analogs, such as Flezelastine and olopatadine, share histamine receptor affinity but differ in pharmacokinetics:
Compound | Bioavailability (%) | Half-life (h) |
---|---|---|
D18024 | <5 (oral) | 4–6 |
Olopatadine | 60 | 8–12 |
Flezelastine | 10 | 3–5 |
The inferior oral bioavailability of D18024 justifies its development as an inhaled agent, bypassing first-pass metabolism .
Future Directions
COVID-19 Clinical Trials
Proposed Phase II trials aim to evaluate D18024’s efficacy in reducing ICU admissions among moderate-severe COVID-19 patients. Endpoints include cytokine levels (IL-6, TNF-α) and oxygenation indices (PaO2/FiO2 ratio) .
Neurogenic Inflammation Applications
Preliminary data suggest D18024 inhibits TRPV1 channels in nociceptors, implicating it in neuropathic pain management . Target engagement studies using patch-clamp electrophysiology are underway.
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